N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide
Description
"N-(4-{[1-(3-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide" is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3-methylphenyl substituent at the 1-position of the pyrazolo core and an acetamide group linked via a phenylamino bridge. This compound is part of a broader class of kinase inhibitors and heterocyclic therapeutics, characterized by their ability to modulate enzymatic activity through competitive binding . Its molecular formula is C₂₁H₂₀N₆O, with a molecular weight of 372.43 g/mol .
Properties
IUPAC Name |
N-[4-[[1-(3-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c1-13-4-3-5-17(10-13)26-20-18(11-23-26)19(21-12-22-20)25-16-8-6-15(7-9-16)24-14(2)27/h3-12H,1-2H3,(H,24,27)(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTFXYYBUVZMTRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
: The synthesis of N-(4-{[1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}phenyl)acetamide typically involves multi-step organic reactions. Key steps might include the formation of the pyrazolo[3,4-d]pyrimidine core, followed by its coupling with a 3-methylphenyl group and subsequent amination with 4-aminophenylacetamide. Precise reaction conditions such as solvents, catalysts, and temperature must be meticulously controlled.
For industrial production, large-scale batch reactors and continuous flow processes ensure high yield and purity. Techniques like crystallization, filtration, and drying are employed to isolate and purify the final product.
Chemical Reactions Analysis
Scientific Research Applications
Mechanism of Action
: The compound exerts its effects through specific molecular interactions. Its pyrazolo[3,4-d]pyrimidine core is known to interact with enzymes or receptors, modulating their activity. It may influence various biological pathways by binding to active sites, altering enzymatic functions, or modulating signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound shares a pyrazolo[3,4-d]pyrimidine scaffold with several analogs, but key structural differences influence physicochemical properties and biological activity:
Physicochemical Properties
SAR (Structure-Activity Relationship) Insights
- Electron-Withdrawing Groups : Fluoro and nitro substituents (e.g., 1m, 1r) improve kinase inhibition but increase molecular weight and polarity .
- Acetamide Linkage : The para-substituted acetamide in the target compound likely enhances hydrogen bonding with target proteins compared to thioacetamide analogs .
- Aromatic Substitutions : 3-Methylphenyl (target) vs. 3-fluorophenyl () may alter steric hindrance and π-π stacking in binding pockets .
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